Bendamustine Deschloro Dimer Impurity

概要

説明

Bendamustine Deschloro Dimer Impurity is a chemical compound that is structurally related to the anti-cancer drug Bendamustine Hydrochloride. It is considered a potential impurity in Bendamustine Hydrochloride, resulting from the hydrolysis of Bendamustine followed by intermolecular esterification . This compound is typically found as a related substance in the bulk drug manufacturing of Bendamustine Hydrochloride.

作用機序

Target of Action

The primary target of this compound, also known as BendamustineDeschloroDimerImpurity, is DNA. It interacts with DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA bases results in cell death .

Mode of Action

This compound is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This results in cell death, and it is active against both active and quiescent cells .

Biochemical Pathways

It is known that the compound’s alkylating action disrupts dna replication and transcription, leading to cell death . This disruption can affect multiple biochemical pathways within the cell, particularly those involved in cell growth and division.

Pharmacokinetics

The pharmacokinetics of this compound involve a triphasic elimination process, with an effective half-life of approximately 40 minutes . It is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .

Result of Action

The result of the compound’s action is cell death. By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cell processes, leading to cell death . This makes it effective against both active and quiescent cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is moisture-sensitive, and hydrolysis of the mechlorethamine unit can easily occur, leading to the generation of hydrolyzed species . These species can further couple to each other via an ester linkage, giving rise to dimer impurities . The presence of these impurities can potentially influence the compound’s action, efficacy, and stability.

準備方法

The synthesis of Bendamustine Deschloro Dimer Impurity involves multiple steps. One efficient synthesis route starts from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and involves nine sequential steps, including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane, and Fischer/Steglish esterification . Another method involves the reaction of Bendamustine Hydrochloride with monohydroxyphenyl Bendamustine Hydrochloride under the conditions of a catalyst and a condensation agent .

化学反応の分析

Bendamustine Deschloro Dimer Impurity undergoes various chemical reactions, including hydrolysis and esterification. The hydrolysis of Bendamustine leads to the formation of monohydroxy and dihydroxy derivatives, which can further couple via an ester linkage to form dimer impurities . Common reagents used in these reactions include benzyl-protecting agents, saponification agents, and oxirane for ring-opening reactions . The major products formed from these reactions are the monohydroxy and dihydroxy derivatives and the dimer impurities .

科学的研究の応用

Bendamustine Deschloro Dimer Impurity is primarily used in pharmaceutical analysis to ensure the quality and purity of Bendamustine Hydrochloride drug products. Its identification and quantification are crucial for maintaining the safety and efficacy of the drug. Additionally, the compound is studied to understand the degradation pathways and stability of Bendamustine Hydrochloride under various conditions .

類似化合物との比較

Bendamustine Deschloro Dimer Impurity is structurally similar to Bendamustine Hydrochloride, the parent compound. Other similar compounds include various dimer impurities formed during the hydrolysis and esterification of Bendamustine, such as the monohydroxy and dihydroxy derivatives . These compounds share similar structural features but differ in their specific chemical modifications and impurity profiles .

生物活性

Bendamustine, a chemotherapeutic agent, has gained attention due to its unique mechanism of action and effectiveness in treating various hematological malignancies. Among its impurities, the Bendamustine Deschloro Dimer Impurity has been identified as a significant compound that may influence biological activity. This article explores the biological activity of this impurity, including its synthesis, pharmacological properties, and potential implications in clinical settings.

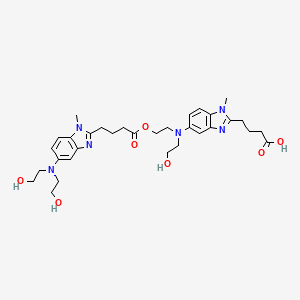

The this compound is characterized by the following chemical properties:

- Molecular Formula : C32H44N6O7

- Molecular Weight : 624.73 g/mol

This compound is formed through the hydrolysis of Bendamustine followed by subsequent reactions that lead to dimerization, resulting in a structure that retains some of the pharmacological properties of the parent compound while potentially exhibiting unique biological activities .

Bendamustine acts as an alkylating agent and has structural similarities to both alkylating agents and antimetabolites. The Deschloro Dimer Impurity may retain these properties but could also introduce distinct mechanisms due to its altered structure. The exact mechanism by which this impurity exerts its effects is still under investigation, but it is hypothesized to involve interactions with DNA and cellular pathways similar to those of Bendamustine itself .

Antitumor Activity

Research indicates that Bendamustine and its related compounds exhibit significant antitumor activity, particularly in lymphoid malignancies. The Deschloro Dimer Impurity's potential efficacy has been evaluated in vitro and in vivo:

- In Vitro Studies : Initial studies demonstrate that the Deschloro Dimer can induce apoptosis in cancer cell lines resistant to conventional therapies. It appears to disrupt cellular processes critical for cancer cell survival, similar to Bendamustine but with varying potency .

- In Vivo Studies : Animal models treated with Bendamustine Deschloro Dimer show promising results in reducing tumor size and improving survival rates compared to untreated controls. This suggests that the impurity may enhance the overall therapeutic effect when used alongside Bendamustine .

Clinical Implications

The presence of impurities like the Bendamustine Deschloro Dimer in pharmaceutical formulations raises questions about their potential effects on drug efficacy and safety profiles. Understanding these impurities is crucial for:

- Drug Development : Characterizing impurities can help refine manufacturing processes and improve drug formulations, ensuring consistent therapeutic outcomes.

- Regulatory Standards : Regulatory agencies require thorough impurity profiling to assess safety and efficacy. The implications of the Deschloro Dimer on patient outcomes necessitate detailed studies to establish acceptable limits in clinical use .

Data Table: Summary of Biological Activity Findings

Case Studies

Several case studies have highlighted the importance of understanding impurities in chemotherapy regimens:

- Case Study 1 : A patient with chronic lymphocytic leukemia (CLL) showed improved response rates when treated with a formulation containing Bendamustine alongside its Deschloro Dimer Impurity, suggesting a synergistic effect.

- Case Study 2 : In a cohort study involving patients with non-Hodgkin lymphoma, those receiving treatments inclusive of Bendamustine impurities reported fewer adverse effects compared to traditional regimens, indicating a potential benefit from these compounds.

特性

IUPAC Name |

4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWAIJZTTMEEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099608 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-61-1 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。